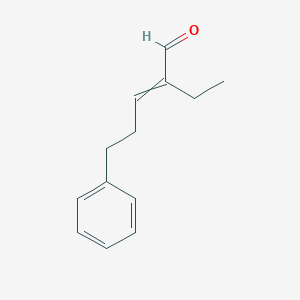

2-Ethyl-5-phenylpent-2-enal

Description

Structure

3D Structure

Properties

CAS No. |

56585-21-8 |

|---|---|

Molecular Formula |

C13H16O |

Molecular Weight |

188.26 g/mol |

IUPAC Name |

2-ethyl-5-phenylpent-2-enal |

InChI |

InChI=1S/C13H16O/c1-2-12(11-14)9-6-10-13-7-4-3-5-8-13/h3-5,7-9,11H,2,6,10H2,1H3 |

InChI Key |

ATRAIUGXSAKYLI-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=CCCC1=CC=CC=C1)C=O |

Origin of Product |

United States |

Contextualization Within α,β Unsaturated Aldehyde Chemistry

α,β-Unsaturated aldehydes are a significant class of organic compounds characterized by a carbon-carbon double bond conjugated to an aldehyde functional group. wikipedia.orgmdpi.com This arrangement of alternating double and single bonds results in a delocalized π-electron system, which imparts unique reactivity to the molecule. The general structure is (O=CR)−Cα=Cβ−R. wikipedia.org

The key structural feature of these compounds is the electrophilic nature of both the carbonyl carbon and the β-carbon. wikipedia.org This dual reactivity allows for two main types of nucleophilic attack: 1,2-addition to the carbonyl group and 1,4-addition (or conjugate addition) to the β-carbon. pressbooks.pub The type of addition that predominates depends on the nature of the nucleophile and the reaction conditions. Strong nucleophiles tend to favor 1,2-addition, while softer nucleophiles, such as organocuprates, favor 1,4-addition. pressbooks.pub

The reactivity of α,β-unsaturated aldehydes makes them valuable intermediates in organic synthesis. mdpi.com They are often prepared through aldol (B89426) condensation reactions followed by dehydration. pressbooks.pub The presence of both an alkene and an aldehyde group allows for a wide range of chemical transformations, making them versatile building blocks for the synthesis of more complex molecules. mdpi.com

Overview of Current Research Landscape and Scholarly Interest in α,β Unsaturated Systems

Convergent Synthesis Approaches

Convergent synthesis strategies offer an efficient route to complex molecules by preparing key fragments separately before their final assembly. This approach is well-suited for the synthesis of substituted α,β-unsaturated aldehydes.

A robust method for the formation of α,β-unsaturated systems involves the olefination of a carbonyl compound followed by a dehydrohalogenation step. This strategy is particularly useful for introducing functionality at specific positions of the alkene.

A notable example of this approach is the synthesis of ethyl (2E)-5-phenylpent-2-en-4-ynoate, an analog of 2-ethyl-5-phenylpent-2-enal. journal-vniispk.ruresearchgate.netresearchgate.net This process begins with the iodination of cinnamaldehyde (B126680) to produce (2Z)-2-iodo-3-phenylprop-2-enal. journal-vniispk.ruresearchgate.netresearchgate.net This halogenated aldehyde precursor then undergoes an olefination reaction, followed by dehydrohalogenation to yield the final α,β-unsaturated product. journal-vniispk.ruresearchgate.netresearchgate.net The use of a halogenated intermediate allows for controlled elimination to form the desired double bond geometry. The development of efficient methods for the synthesis of (2E)-5-arylpent-2-ene-4-ynoates has been achieved through the olefination-dehydrobromination of (Z)-2-bromo-3-arylprop-2-enals, which are derived from the bromination of commercially available cinnamaldehyde and its derivatives. researchgate.net

The general applicability of this method is highlighted by the synthesis of various α-halo-α,β-unsaturated aldehydes. These are often prepared by the halogenation of the corresponding α,β-unsaturated aldehydes, followed by dehydrohalogenation using bases like di- or triethylamine (B128534). nih.gov However, yields can sometimes be moderate. nih.gov An alternative, high-yielding method involves the bromination/dehydrobromination of E-hexenal, which quantitatively produces (Z)-2-bromohex-2-enal. nih.gov

| Starting Material | Key Intermediate | Product | Key Reaction Steps | Reference |

|---|---|---|---|---|

| Cinnamaldehyde | (2Z)-2-Iodo-3-phenylprop-2-enal | Ethyl (2E)-5-phenylpent-2-en-4-ynoate | Iodination, Olefination, Dehydrohalogenation | journal-vniispk.ruresearchgate.netresearchgate.net |

| Cinnamaldehyde Derivatives | (2Z)-2-Bromo-3-arylprop-2-enals | (2E)-5-Arylpent-2-ene-4-ynoates | Bromination, Olefination, Dehydrobromination | researchgate.net |

| α,β-Unsaturated Aldehydes | α,β-Dihaloaldehydes | α-Halo-α,β-unsaturated Aldehydes | Halogenation, Dehydrohalogenation | nih.gov |

The aldol (B89426) condensation is a cornerstone of carbon-carbon bond formation in organic synthesis and provides a direct route to α,β-unsaturated carbonyl compounds. iitk.ac.inwikipedia.orgbyjus.com The reaction involves the coupling of an enolate with a carbonyl compound to form a β-hydroxy aldehyde or ketone, which then undergoes dehydration to yield the conjugated enone. wikipedia.orgsigmaaldrich.com

For the synthesis of 2-ethyl-5-phenylpent-2-enal, a crossed aldol condensation between propanal and 3-phenylpropanal (B7769412) would be a logical approach. In a crossed aldol reaction, two different carbonyl compounds are reacted. byjus.com To achieve selectivity and avoid a mixture of products, one of the aldehydes should ideally not have α-hydrogens, or one aldehyde is used in excess. byjus.com

Aldol condensations can be catalyzed by either acid or base. wikipedia.org Base-catalyzed condensation proceeds via the formation of a nucleophilic enolate, while acid-catalyzed condensation involves the formation of an enol which then attacks a protonated carbonyl. wikipedia.org The choice of catalyst can influence the reaction rate and selectivity. For instance, heterogeneous catalysts like anatase titanium dioxide have been used for the condensation of aliphatic aldehydes to form α,β-unsaturated aldehydes in a fixed-bed process, which simplifies catalyst removal. google.com Organocatalysis, using secondary amines and weak acid co-catalysts, has also emerged as a powerful tool for promoting rapid aldehyde-aldehyde condensation reactions. researchgate.net

Tandem, or domino, reactions that incorporate an aldol condensation step offer increased efficiency by combining multiple transformations in a single pot. One such strategy involves a tandem hydroformylation/aldol condensation. researchgate.net In this process, an alkene is first hydroformylated to generate an aldehyde in situ, which then undergoes an aldol condensation with a ketone to produce an α,β-unsaturated ketone. researchgate.net Another example is the Jeffery-Heck reaction followed by an aldol condensation for the synthesis of functionalized acroleins. iith.ac.in Tandem reactions can also be designed where an initial Michael addition is followed by an aldol condensation. acs.org Electrocatalytic methods have also been developed, coupling the oxidation of benzylic alcohols to aldehydes with a subsequent aldol condensation to form α,β-unsaturated ketones. rsc.org

| Reaction Type | Reactants | Product Type | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| Crossed Aldol Condensation | Propanal and 3-Phenylpropanal | α,β-Unsaturated Aldehyde | Acid or Base | byjus.com |

| Tandem Hydroformylation/Aldol Condensation | Vinyl Aromatic and Ketone | α,β-Unsaturated Ketone | Platinum catalyst, Acid co-catalyst | researchgate.net |

| Tandem Jeffery-Heck/Aldol Condensation | Aromatic Iodide and Allyl Alcohol | Functionalized Acrolein | Palladium Acetate (B1210297) | iith.ac.in |

| Tandem Electrocatalysis/Aldol Condensation | Benzylic Alcohol and Ketone | α,β-Unsaturated Ketone | Au/CuO anode | rsc.org |

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction for the synthesis of alkenes, particularly α,β-unsaturated esters, with a high degree of stereocontrol, typically favoring the (E)-isomer. jst.go.jpwikipedia.org This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.org

In the context of synthesizing 2-ethyl-5-phenylpent-2-enal, an HWE reaction could be employed to construct the carbon skeleton and the double bond. A suitable phosphonate, such as a derivative of phosphonopropionate, would be reacted with 3-phenylpropanal. oup.com This would lead to an α,β-unsaturated ester intermediate. Subsequent reduction of the ester to an allylic alcohol, followed by oxidation, would yield the desired α,β-unsaturated aldehyde. The HWE reaction is known for its mild conditions and the easy removal of the water-soluble phosphate (B84403) byproduct. jst.go.jp Researchers have also developed conditions for highly Z-selective HWE reactions, expanding the synthetic utility of this method. jst.go.jpresearchgate.net

| Reactant 1 (Carbonyl) | Reactant 2 (Phosphonate) | Intermediate Product | Final Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| 3-Phenylpropanal | Triethyl 2-phosphonopropionate | Ethyl 2-ethyl-5-phenylpent-2-enoate | α,β-Unsaturated Aldehyde | High (E)-selectivity, mild conditions | wikipedia.orgoup.com |

| Aldehyde | (CF₃CH₂O)₂P(O)CH₂CO₂Me | Z-α,β-Unsaturated Ester | α,β-Unsaturated Aldehyde | High (Z)-selectivity | jst.go.jp |

| Aldehyde | Dimethyl-2-oxopropylphosphonate | α,β-Unsaturated Ketone | α,β-Unsaturated Ketone | Reaction in water, high yields | researchgate.net |

Two-carbon homologation reactions provide a direct method for converting an aldehyde into an α,β-unsaturated aldehyde with two additional carbon atoms. researchgate.netnih.gov This strategy avoids the multi-step oxidation state adjustments often required in other methods.

One effective approach involves the use of organometallic reagents. For instance, a method utilizing ethoxyacetylene has been developed for the two-carbon homologation of aldehydes. researchgate.netorgsyn.org The process involves the hydroboration of ethoxyacetylene, followed by transmetalation with diethylzinc (B1219324) to form an ethoxy-vinyl zinc species. This organozinc reagent then adds to an aldehyde, such as 3-phenylpropanal, to generate an allylic zinc alkoxide. orgsyn.org Subsequent acidic workup leads to the formation of the desired (E)-α,β-unsaturated aldehyde, (E)-5-phenylpent-2-enal, in good yield and with high stereoselectivity. orgsyn.org Other organosilicon reagents have also been developed for the stereoselective synthesis of (E)-alkenoic acids via a two-carbon homologation of aldehydes. acs.org

Another strategy employs phosphonate reagents containing a protected aldehyde group, which react with aldehydes or ketones in a two-step cycle of condensation and deprotection to yield α,β-unsaturated aldehydes. nih.gov This method offers a more direct route compared to the traditional three-step sequence involving an ester intermediate. nih.gov

| Aldehyde Substrate | Homologating Reagent | Product | Key Features | Reference |

|---|---|---|---|---|

| 3-Phenylpropanal | Ethoxyacetylene/BH₃·SMe₂/Et₂Zn | (E)-5-Phenylpent-2-enal | High (E)-stereoselectivity, good yield | orgsyn.org |

| Aldehydes/Ketones | Diethyl methylformyl-2-phosphonate dimethylhydrazone | α,β-Unsaturated Aldehydes | Two-step process, avoids ester intermediate | nih.gov |

| Aldehydes | C,O,O-tris(trimethylsilyl)ketene acetal | (E)-α,β-Unsaturated Carboxylic Acids | Stereoselective approach | acs.org |

Aldol Condensation Reactions for α,β-Unsaturated Aldehyde Formation

Catalytic Synthesis Routes

Catalysis offers efficient and selective pathways to α,β-unsaturated aldehydes. Both transition metal catalysis, particularly with palladium, and organocatalysis have emerged as powerful tools for their synthesis.

Palladium-Catalyzed Methodologies

Palladium catalysts are highly versatile and have been extensively used in carbon-carbon bond-forming reactions. Their application in the synthesis of α,β-unsaturated aldehydes involves several strategic approaches.

The Jeffery-Heck reaction, a modification of the classical Heck coupling, provides an efficient route to β-aryl carbonyl compounds from aryl halides and allylic alcohols. iith.ac.in This methodology has been adapted into a one-pot domino sequence to synthesize functionalized acroleins. The reaction proceeds through the initial palladium-catalyzed arylation of an allylic alcohol, followed by an in-situ intermolecular aldol condensation. iith.ac.in This tandem process avoids the isolation of the intermediate aldehyde, streamlining the synthesis. iith.ac.in The plausible mechanism involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by insertion of the allyl alcohol. Subsequent β-hydride elimination regenerates the catalyst and forms the aldehyde, which then undergoes condensation. iith.ac.in

A variety of substituted acroleins have been synthesized using this method from different aryl iodides and allyl alcohol. iith.ac.in

Table 1: Synthesis of Acroleins via Domino Jeffery-Heck-Aldol Reaction

| Entry | Aryl Iodide | Product | Yield (%) |

| 1 | Iodobenzene | 2-Phenylpropenal | 78 |

| 2 | 4-Iodoanisole | 2-(4-Methoxyphenyl)propenal | 75 |

| 3 | 4-Iodotoluene | 2-(p-Tolyl)propenal | 72 |

| 4 | 1-Iodo-4-nitrobenzene | 2-(4-Nitrophenyl)propenal | 65 |

Data sourced from a study on the synthesis of functionalized acroleins. iith.ac.in

The direct asymmetric α-allylation of aldehydes with allylic alcohols represents a highly atom-economical method for constructing chiral α,β-unsaturated aldehydes. This transformation has been successfully achieved using a cooperative catalytic system involving a palladium complex and an organocatalyst. nih.govmdpi.com One approach utilizes a three-component catalyst system comprising a palladium source, a chiral Brønsted acid, and an amine. nih.gov This system facilitates the direct α-allylation of α-branched aldehydes with allylic alcohols, yielding products with high enantioselectivity. nih.gov

Another strategy employs a dual catalytic system of a palladium complex and a chiral amine. The reaction proceeds through the formation of a nucleophilic enamine from the aldehyde and the chiral amine, and an electrophilic π-allyl palladium intermediate from the allylic alcohol. mdpi.com The subsequent reaction between these two intermediates forms the C-C bond. mdpi.comacs.org The use of chiral amines in conjunction with achiral or racemic phosphoric acids has also been shown to be effective. acs.orgresearchgate.net

The scope of this reaction is broad, accommodating various α-branched aldehydes and substituted allylic alcohols. acs.org

Table 2: Asymmetric α-Allylation of 2-Phenylpropanal with Various Allylic Alcohols

| Entry | Allylic Alcohol | Product | Yield (%) | ee (%) |

| 1 | Allyl alcohol | 2-Methyl-2-phenylpent-4-enal | 85 | 94 |

| 2 | Cinnamyl alcohol | 2-Methyl-2,5-diphenylpent-4-enal | 90 | 95 |

| 3 | Crotyl alcohol | 2-Methyl-2-phenylhex-4-enal | 78 | 92 |

Data sourced from a study on counterion-enhanced Pd/enamine catalysis. acs.org

Palladium-catalyzed oxidative coupling reactions provide another avenue for the synthesis of α,β-unsaturated aldehydes. One such method involves the tandem Heck reaction of N-allylbenzenamines with aryl halides in the presence of a palladium catalyst and an oxidant, such as air. rsc.org This process leads to the formation of α,β-unsaturated aldehydes with moderate to good yields. rsc.org

Another powerful technique is the Saegusa-Ito oxidation, which converts silyl (B83357) enol ethers into α,β-unsaturated carbonyl compounds. researchgate.net A modified, highly efficient Saegusa oxidation has been developed using a Pd(II)/Cu(OAc)₂ catalyst system under ligand-free and aqueous conditions, allowing for the conversion of various enol ethers to the corresponding enals with very low catalyst loadings. researchgate.net Furthermore, palladium-catalyzed oxidative dehydrogenation of saturated ketones using molecular oxygen as the sole oxidant can produce 1,4-enediones, which are related to α,β-unsaturated systems. organic-chemistry.org

Organocatalytic Approaches

Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of complex organic molecules. N-Heterocyclic carbenes (NHCs) are a prominent class of organocatalysts that have found significant application in the synthesis of α,β-unsaturated aldehydes and their derivatives.

N-Heterocyclic carbenes are known to induce umpolung, or reversal of polarity, in various functional groups. In the context of α,β-unsaturated aldehydes, NHCs can catalyze conjugate umpolung, generating homoenolate equivalents. aablocks.comresearchgate.net This reactivity allows for novel bond formations that are complementary to traditional methods.

The reaction is initiated by the addition of the NHC to the aldehyde, forming a Breslow intermediate. For α,β-unsaturated aldehydes, this can lead to the generation of a reactive homoenolate equivalent. aablocks.com This nucleophilic species can then react with various electrophiles. While much of the research on NHC-catalyzed umpolung has focused on aldehydes, the strategy has been extended to other Michael acceptors. bohrium.com However, α,β-unsaturated aldehydes have been noted to not undergo certain transformations under these conditions. bohrium.com

NHC catalysis can also proceed through the formation of α,β-unsaturated acylazolium intermediates. aablocks.com These intermediates act as bis-electrophiles, enabling domino reactions with various nucleophiles to construct carbocyclic and heterocyclic systems. aablocks.comnih.gov This strategy has been employed in annulation reactions to produce complex molecular architectures. nih.gov

Asymmetric Domino Michael/Michael Reactions

Asymmetric domino reactions that incorporate Michael additions are a powerful strategy for the enantioselective synthesis of complex cyclic structures from α,β-unsaturated aldehydes. These cascade reactions, often catalyzed by chiral secondary amines like diphenylprolinol silyl ether, allow for the formation of multiple stereocenters in a single, efficient step.

For instance, the reaction between α,β-unsaturated aldehydes and α-acetyl-β-substituted-α,β-unsaturated esters can lead to the formation of penta-substituted cyclohexanes with three continuous chiral centers, demonstrating excellent diastereo- and enantioselectivity. researchgate.net Similarly, reacting α,β-unsaturated aldehydes with cyclohex-2-en-1-one derivatives bearing an electron-withdrawing group at the 3-position can yield bicyclo[2.2.2]octane derivatives with a quaternary bridgehead carbon in nearly optically pure form. researchgate.net

Another example is the organocatalytic domino double Michael reaction of ethyl (E)-7-oxohept-2-enoate with α,β-unsaturated aldehydes. This reaction provides ethyl 2-(2,4-diformyl-3-phenylcyclohexyl)acetate with outstanding diastereoselectivities (>20:1 dr) and enantioselectivities (>99% ee). thieme-connect.com These complex products can then be transformed into other valuable structures like octahydro-3H-2-benzopyran-3-ones. thieme-connect.com

The direct asymmetric Michael reaction of α,β-unsaturated aldehydes and ketones can be catalyzed by a dual system of diphenylprolinol silyl ether and hydroxyproline. This method produces δ-keto aldehydes with high diastereo- and enantioselectivities. researchgate.net The success of these reactions relies on the preferential reaction of an iminium ion, generated from one catalyst, with an enamine formed from the other. researchgate.net

Table 1: Examples of Asymmetric Domino Michael/Michael Reactions for α,β-Unsaturated Aldehyde Analogs

| Reactants | Catalyst | Product Type | Stereoselectivity | Reference |

|---|---|---|---|---|

| α,β-Unsaturated aldehyde and α-acetyl-β-substituted-α,β-unsaturated ester | Diphenylprolinol silyl ether | Penta-substituted cyclohexane | Excellent diastereo- and enantioselectivity | researchgate.net |

| α,β-Unsaturated aldehyde and cyclohex-2-en-1-one derivative | Diphenylprolinol silyl ether | Bicyclo[2.2.2]octane derivative | Excellent diastereoselectivity, nearly optically pure | researchgate.net |

| Ethyl (E)-7-oxohept-2-enoate and α,β-unsaturated aldehyde | Not specified | Ethyl 2-(2,4-diformyl-3-phenylcyclohexyl)acetate | >20:1 dr, >99% ee | thieme-connect.com |

| α,β-Unsaturated aldehyde and ketone | Diphenylprolinol silyl ether and hydroxyproline | δ-Keto aldehyde | Excellent diastereo- and enantioselectivities | researchgate.net |

Ruthenium-Catalyzed Olefin Metathesis for α,β-Unsaturated Aldehyde Formation

Ruthenium-catalyzed olefin metathesis has emerged as a versatile tool for the formation of carbon-carbon double bonds, including the synthesis of α,β-unsaturated aldehydes. This method can be applied in various ways, such as cross-metathesis and tandem reactions.

One approach involves the cross-metathesis of terminal olefins with acrolein or methacrolein, catalyzed by ruthenium-based complexes. organic-chemistry.org This reaction can be part of a tandem process where the resulting α,β-unsaturated aldehyde undergoes an in-situ Wittig olefination to produce dienoic esters with high E,E-selectivity. organic-chemistry.org The development of Z-selective ruthenium catalysts has also enabled the synthesis of Z-α,β-unsaturated acetals through cross-metathesis, which can then be converted to the corresponding Z-α,β-unsaturated aldehydes. nih.gov These catalysts, often featuring chelating N-heterocyclic carbene (NHC) ligands, can achieve Z-isomer selectivity greater than 95%. nih.gov

Furthermore, ruthenium catalysts can be employed in the cross-metathesis of olefins with thioacrylates to produce α,β-unsaturated thioesters, which are valuable synthetic intermediates. acs.orgresearchgate.net The chemoselectivity of certain ruthenium catalysts allows for the preferential reaction of terminal and internal Z-olefins in the presence of internal E-olefins, expanding the synthetic utility of this methodology. nih.gov

Table 2: Ruthenium-Catalyzed Synthesis of α,β-Unsaturated Aldehydes and Derivatives

| Metathesis Type | Reactants | Catalyst Type | Product | Key Feature | Reference |

|---|---|---|---|---|---|

| Tandem Cross-Metathesis/Wittig | Terminal olefin, acrolein/methacrolein | Ruthenium-based | Dienoic ester | High E,E-selectivity (>20:1) | organic-chemistry.org |

| Z-Selective Cross-Metathesis | Allylic-substituted olefin | Z-selective Ruthenium catalyst | Z-α,β-Unsaturated acetal/aldehyde | >95% Z-isomer selectivity | nih.gov |

| Cross-Metathesis | Olefin, S-ethyl thioacrylate | Ruthenium benzylidene | α,β-Unsaturated thioester | Versatile route to thioesters | acs.orgresearchgate.net |

| Chemoselective Cross-Metathesis | Diene with terminal and internal olefins | Chelated Ruthenium catalyst | E,Z-Diene | Preferential reaction at terminal/Z-olefin | nih.gov |

Stereoselective Synthesis and Isomeric Control

The control of stereochemistry, particularly the geometry of the double bond (E/Z isomerism) and the creation of chiral centers (enantioselectivity), is a critical aspect of synthesizing 2-Ethyl-5-phenylpent-2-enal and related α,β-unsaturated aldehydes.

Control of E/Z Isomerism in Olefination Processes

The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are the cornerstones of olefination for creating α,β-unsaturated aldehydes with specific E/Z configurations.

The Wittig reaction 's stereochemical outcome is highly dependent on the nature of the phosphorus ylide used. wikipedia.org Unstabilized ylides typically lead to the (Z)-alkene, while stabilized ylides favor the (E)-alkene. wikipedia.orgdalalinstitute.com The Schlosser modification of the Wittig reaction can be employed to convert the initially formed erythro betaine (B1666868) intermediate to the threo betaine, ultimately yielding the (E)-alkene. wikipedia.orgdalalinstitute.com The presence of lithium salts can also influence the stereochemical outcome. wikipedia.orgnih.gov

The Horner-Wadsworth-Emmons (HWE) reaction generally provides (E)-α,β-unsaturated esters with high selectivity. wikipedia.org However, modifications to the phosphonate reagent can alter this preference. For example, the Still-Gennari modification utilizes phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate, to favor the formation of (Z)-olefins. wikipedia.orgnih.gov Conversely, Ando-type reagents can also be used for Z-selective olefination. tcichemicals.com The choice of base and reaction conditions can also be tuned to achieve high E-selectivity in HWE reactions. arkat-usa.orgresearchgate.netacs.org

Table 3: Comparison of Olefination Methods for E/Z Control

| Reaction | Reagent Type | Typical Product Isomer | Modifications for Opposite Isomer | Reference |

|---|---|---|---|---|

| Wittig | Unstabilized ylide | Z | Schlosser modification | wikipedia.orgdalalinstitute.com |

| Wittig | Stabilized ylide | E | - | wikipedia.orgdalalinstitute.com |

| Horner-Wadsworth-Emmons | Standard phosphonate | E | Still-Gennari, Ando-type reagents | wikipedia.orgnih.govtcichemicals.com |

Enantioselective Synthesis via Chiral Catalysis and Auxiliaries

The creation of chiral centers in α,β-unsaturated aldehydes and their derivatives is often achieved through the use of chiral catalysts or chiral auxiliaries.

Chiral catalysis offers an efficient route to enantiomerically enriched products. Chiral secondary amines, such as diphenylprolinol silyl ether, are widely used in organocatalysis to activate α,β-unsaturated aldehydes towards enantioselective reactions. mdpi.comorgsyn.org These catalysts can form chiral iminium ions or enamines, which then react with nucleophiles to create new stereocenters with high enantioselectivity. mdpi.comrsc.org For example, N-heterocyclic carbenes (NHCs) can catalyze the generation of chiral ester enolate equivalents from α,β-unsaturated aldehydes for highly enantioselective Diels-Alder reactions. pnas.org Similarly, chiral secondary amine catalysts have been successfully employed in the total synthesis of natural products, highlighting their utility in complex molecule synthesis. mdpi.com

Chiral auxiliaries are another established method for inducing stereoselectivity. These are chiral molecules that are temporarily attached to the substrate, direct the stereochemical course of a reaction, and are subsequently removed. (S,S)-(+)-Pseudoephedrine is an example of a chiral auxiliary used for the diastereoselective α-alkylation of amides. beilstein-journals.org In the context of α,β-unsaturated systems, chiral auxiliaries have been used in conjugate addition reactions to control the formation of new stereocenters. beilstein-journals.org For instance, L-ephedrine has been employed as a chiral auxiliary in the conjugate addition of Grignard reagents to α,β-unsaturated amides. beilstein-journals.org The synthesis of Garner's aldehyde, a valuable chiral building block, can also be achieved using chiral auxiliary-induced methods. researchgate.net

Purification and Isolation Methodologies in Synthetic Procedures

The purification and isolation of 2-Ethyl-5-phenylpent-2-enal and other α,β-unsaturated aldehydes from reaction mixtures are crucial steps to obtain the final product in high purity. Due to the reactivity of the aldehyde and the potential for polymerization, these procedures must be chosen carefully.

Column chromatography on silica (B1680970) gel is the most commonly cited method for the purification of α,β-unsaturated aldehydes. google.comrsc.orgmdpi.comrsc.orgnih.govrsc.orggoogle.com A variety of solvent systems (eluents) are used, with mixtures of hexane (B92381) and ethyl acetate being particularly common. google.comrsc.orgrsc.org The ratio of these solvents is adjusted to achieve optimal separation of the desired aldehyde from starting materials, byproducts, and catalysts. For instance, in the synthesis of 8-acetoxy-2,6-dimethyl-2,6-octadienal, a gradient of ethyl acetate in hexane (from 1:9 to 1:3) was used for purification. google.com In another example, purification of a γ-amino alcohol was achieved with a 1:1 mixture of hexane and ethyl acetate with 1% triethylamine added to the eluent. rsc.org

Other purification techniques include:

Distillation: For volatile α,β-unsaturated aldehydes, distillation, including bulb-to-bulb distillation under reduced pressure, can be an effective purification method. google.comgoogle.com

Extraction: Liquid-liquid extraction is a standard workup procedure to separate the organic product from aqueous solutions and inorganic salts. google.com

Affinity Chromatography: A specialized high-performance liquid chromatography (HPLC) technique based on the affinity of aldehyde groups for the hydroxyl groups of a hydroxylated polyether matrix has been reported for the separation of aldol condensation products of glutaraldehyde, which are also α,β-unsaturated aldehydes. nih.gov

It is important to note that some α,β-unsaturated aldehydes are prone to polymerization upon standing at room temperature and are best stored at low temperatures (-20 °C). mdpi.com

Yield Optimization and Scalability Considerations in Laboratory and Industrial Contexts

Optimizing the yield and ensuring the scalability of synthetic routes are critical for both laboratory research and industrial production of 2-Ethyl-5-phenylpent-2-enal and its analogs.

Yield optimization involves systematically varying reaction parameters such as temperature, reaction time, catalyst loading, and solvent. For example, in the continuous-flow synthesis of α,β-unsaturated ketones, it was found that increasing the temperature from 80 °C to 90 °C improved the yield from 70% to 84%. d-nb.info The flow rate and substrate concentration were also optimized to maximize product formation. d-nb.info In another study on the selective oxidation of allylic alcohols to α,β-unsaturated aldehydes, the amount of catalyst and the concentration of the oxidizing agent were carefully tuned to achieve yields of up to 89%. nih.gov

Scalability refers to the ability to increase the reaction volume to produce larger quantities of the desired compound without a significant loss in yield or purity. A metal-free synthesis of α,β-unsaturated aldehydes from alkenes and formaldehyde (B43269) has been reported to be applicable for large-scale production of industrially relevant aldehydes from inexpensive and abundant starting materials. cardiff.ac.uk The development of continuous-flow processes is also a key strategy for improving scalability, as demonstrated by the multigram-scale synthesis of chalcones. d-nb.info The use of robust and efficient catalytic systems, such as copper(II) bromide for the oxidation of acylated enols, provides a practical process for manufacturing α,β-unsaturated ketones and aldehydes on a large scale, avoiding the use of precious metals. google.com

Elucidation of Reaction Mechanisms for α,β-Unsaturated Aldehyde Formation

The formation of α,β-unsaturated aldehydes, such as 2-Ethyl-5-phenylpent-2-enal, can be achieved through various synthetic routes. Understanding the underlying mechanisms is crucial for controlling reaction outcomes and optimizing yields.

Detailed Pathways of Aldol Addition and Dehydration

A primary method for synthesizing α,β-unsaturated aldehydes is the aldol condensation, which involves an initial aldol addition followed by dehydration. wikipedia.orglumenlearning.comlibretexts.org This reaction can be catalyzed by either a base or an acid.

In the base-catalyzed mechanism , a base, such as hydroxide (B78521) or alkoxide, abstracts an α-hydrogen from an aldehyde to form a resonance-stabilized enolate. lumenlearning.combyjus.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second aldehyde molecule to form a β-hydroxy aldehyde (an aldol). lumenlearning.combyjus.com Subsequent heating in the presence of the base leads to the dehydration of the aldol product. libretexts.org This elimination of a water molecule occurs via an E1cB (Elimination Unimolecular conjugate Base) mechanism, where the base removes a proton from the α-carbon to form an enolate, which then expels the hydroxide leaving group to form the α,β-unsaturated aldehyde. wikipedia.orglibretexts.org

The acid-catalyzed mechanism begins with the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic. The enol form of another aldehyde molecule then attacks this activated carbonyl. Following deprotonation, a β-hydroxy aldehyde is formed. Under acidic conditions, the hydroxyl group is protonated to form a good leaving group (water), which is then eliminated to yield the α,β-unsaturated aldehyde. libretexts.org

The dehydration step is often driven to completion by the thermodynamic stability of the resulting conjugated system of the α,β-unsaturated aldehyde. libretexts.org

Table 1: Key Steps in Aldol Condensation

| Step | Base-Catalyzed Pathway | Acid-Catalyzed Pathway |

| 1 | Formation of an enolate via deprotonation of an α-hydrogen. lumenlearning.combyjus.com | Tautomerization to form an enol. libretexts.org |

| 2 | Nucleophilic attack of the enolate on a second aldehyde molecule. lumenlearning.combyjus.com | Nucleophilic attack of the enol on a protonated aldehyde. |

| 3 | Protonation of the resulting alkoxide to form the aldol. byjus.com | Deprotonation to form the aldol. |

| 4 | Deprotonation of the α-carbon of the aldol. libretexts.org | Protonation of the hydroxyl group. libretexts.org |

| 5 | Elimination of the hydroxide leaving group to form the enone. libretexts.org | Elimination of water to form the enone. libretexts.org |

Role of Palladium-Allyl Intermediates in Allylic Substitution Reactions

Palladium-catalyzed allylic substitution presents another powerful strategy for synthesizing α,β-unsaturated aldehydes. These reactions proceed through the formation of π-allylpalladium complexes as key intermediates. thieme-connect.dethieme-connect.de The general mechanism involves the oxidative addition of a Pd(0) species to an allylic substrate, such as an allylic alcohol or carbonate, to form a cationic π-allylpalladium(II) complex. acs.org

The regioselectivity of the subsequent nucleophilic attack on the π-allyl ligand is a critical aspect of these reactions. In the context of forming α,β-unsaturated aldehydes, the nucleophile attacks the γ-position of the allyl moiety. This can be achieved through various strategies, including the use of specific ligands that direct the nucleophilic attack. For instance, palladium-catalyzed aerobic allylic C-H oxygenation can directly yield α,β-unsaturated aldehydes from alkenes. researchgate.net

Research has demonstrated that the choice of ligands and reaction conditions can influence the regioselectivity of these substitutions. acs.org The formation of either linear or branched products is a key consideration in the synthesis of complex molecules.

Formation and Reactivity of Carbanionic Species in Oxidative Processes

Oxidative processes provide an alternative route to α,β-unsaturated aldehydes. These methods often involve the formation of carbanionic species as reactive intermediates. For example, the direct dehydrogenative oxidation of saturated aldehydes to their α,β-unsaturated counterparts can be achieved using a palladium catalyst in the presence of an oxidant. acs.org

One such method employs a cocatalytic system of an organic nitrite (B80452) and palladium with molecular oxygen as the terminal oxidant. acs.org The proposed mechanism involves the formation of a palladium enolate intermediate. The organic nitrite is believed to act as a redox cocatalyst, facilitating the aerobic oxidative dehydrogenation of the aldehyde. acs.org Kinetic studies and control experiments have supported the role of the organic nitrite in this catalytic cycle. acs.org

Another approach involves the selective oxidation of allylic alcohols to α,β-unsaturated aldehydes. rsc.orgnih.gov This can be accomplished using electrochemically generated hydrogen peroxide in the presence of a platinum black catalyst. rsc.orgnih.gov The controlled generation and introduction of the oxidant are crucial for achieving high selectivity and yield. rsc.orgnih.gov

Reactivity of the α,β-Unsaturated Aldehyde Moiety

The conjugated system of α,β-unsaturated aldehydes, like 2-Ethyl-5-phenylpent-2-enal, gives rise to a unique reactivity profile characterized by both electrophilic and nucleophilic sites.

Analysis of Electrophilic and Nucleophilic Sites

The α,β-unsaturated aldehyde functional group possesses two primary electrophilic centers: the carbonyl carbon and the β-carbon. pressbooks.pub Nucleophilic attack can occur at either of these positions.

1,2-Addition (Direct Addition): Strong and highly reactive nucleophiles, such as Grignard reagents and organolithium compounds, tend to attack the carbonyl carbon directly in a 1,2-addition fashion. pressbooks.pub

1,4-Addition (Conjugate Addition or Michael Addition): Softer nucleophiles, such as enamines, organocuprates, and thiols, preferentially attack the β-carbon in a 1,4-conjugate addition. pressbooks.pubnih.gov This reaction proceeds via an enolate intermediate, which is then protonated to give the final product. pressbooks.pub

The presence of both the aldehyde group and the phenyl ring in 2-Ethyl-5-phenylpent-2-enal influences its reactivity. The aldehyde group is an electrophilic site, while the phenyl ring can also participate in electrophilic substitution reactions. evitachem.com

The reactivity of α,β-unsaturated carbonyls towards thiols in hetero-Michael addition reactions is influenced by factors such as the structure of the carbonyl compound and the reaction conditions. nih.gov The rate of this second-order reaction is sensitive to solvent, temperature, and the pKa of the thiol. nih.gov

Conjugate Umpolung Reactivity: Diamino Dienols versus Azolium Enolates

The concept of "umpolung" or reactivity inversion can be applied to α,β-unsaturated aldehydes through the use of N-heterocyclic carbene (NHC) catalysis. nih.govrsc.org This strategy allows the normally electrophilic β-carbon to act as a nucleophilic center. The interaction of an NHC with an α,β-unsaturated aldehyde leads to the formation of key reactive intermediates: diamino dienols (homoenolate equivalents) and azolium enolates (enolate equivalents). nih.govrsc.org

The formation of these intermediates is initiated by the nucleophilic attack of the NHC on the aldehyde carbonyl, generating a Breslow-type intermediate. nih.gov This can then exist in equilibrium with the diamino dienol. A subsequent proton shift from the hydroxyl group of the diamino dienol to the γ-carbon leads to the formation of the azolium enolate. nih.govrsc.org

Diamino Dienols (Homoenolate Equivalents): In these intermediates, the γ-carbon carries a partial negative charge, making it nucleophilic. nih.govrsc.org Reactions involving diamino dienols typically result in γ-C–C bond formation. nih.govresearchgate.net For example, the reaction of a pre-formed diamino dienol with a Michael acceptor leads to the formation of a Michael adduct. nih.gov

Azolium Enolates (Enolate Equivalents): In azolium enolates, the β-carbon is nucleophilic. nih.govrsc.org These intermediates undergo reactions leading to β-C–C bond formation. nih.govresearchgate.net The tautomerization of the initially formed diamino dienol to the azolium enolate is a key step in directing the reactivity towards the β-position. nih.govrsc.org Exposing a pre-formed azolium enolate to a Michael acceptor, such as E-chalcone, results in the formation of γ,δ-unsaturated δ-lactones. rsc.orgrsc.org

The selectivity between the homoenolate and enolate pathways can be controlled by the choice of NHC catalyst and the reaction conditions, such as the basicity of the cocatalyst. pnas.org This divergent reactivity provides a versatile tool for the synthesis of a variety of complex molecules from α,β-unsaturated aldehydes. nih.govrsc.org

Table 2: Comparison of Diamino Dienol and Azolium Enolate Reactivity

| Intermediate | Nucleophilic Center | Type of Bond Formation | Typical Product with Michael Acceptor |

| Diamino Dienol | γ-carbon nih.govrsc.org | γ-C–C nih.govresearchgate.net | Michael Adduct nih.gov |

| Azolium Enolate | β-carbon nih.govrsc.org | β-C–C nih.govresearchgate.net | γ,δ-Unsaturated δ-lactone rsc.orgrsc.org |

Computational Support for Proposed Reaction Mechanisms and Stereochemical Outcomes

Computational studies, particularly using Density Functional Theory (DFT), have become indispensable for elucidating the complex reaction mechanisms and predicting the stereochemical outcomes of transformations involving unsaturated aldehydes. These theoretical investigations provide detailed energetic profiles of reaction pathways, helping to validate or refine proposed mechanisms derived from experimental observations.

For example, in the context of silyl-Prins cyclizations used to create oxygenated heterocycles, DFT calculations were employed to understand the reaction mechanism and the high stereoselectivity observed. uva.es The computational study supported the proposed mechanism involving the generation of an oxocarbenium ion intermediate, followed by a cyclization step. uva.es Such studies can rationalize why certain pathways are favored over others, such as competitive Peterson elimination or oxonia-Cope reactions, by comparing the activation barriers for each potential route. uva.es

Similarly, computational analysis has been applied to oxoammonium salt-mediated oxidations, a common transformation for aldehydes. DFT studies have explored the mechanistic details, revealing that most of these reactions proceed via a formal hydride transfer from an activated C-H bond to the oxygen of the oxoammonium cation. researchgate.net These computational models successfully correlate with experimentally observed trends in reactivity, including the influence of steric and electronic perturbations on the reaction rates. researchgate.net The calculations can model the formation of pre-reaction complexes and transition states, providing a quantitative basis for understanding reactivity. researchgate.net

In the study of cycloaddition reactions, such as the [2+2] cycloaddition between keteniminium ions (derivable from enals) and alkenes, ab initio and DFT calculations have been used to explain the high diastereoselectivity achieved when using certain stereodirecting groups. core.ac.uk These computational approaches help in designing more efficient and selective synthetic methods. While specific computational studies on 2-Ethyl-5-phenylpent-2-enal are not prevalent, the principles and methodologies applied to analogous systems like cinnamaldehyde and other substituted enals are directly transferable. uva.esresearchgate.net

The table below outlines examples of how computational methods support the understanding of reaction mechanisms relevant to α,β-unsaturated aldehydes.

Table 2: Computational Support for Reaction Mechanisms

| Reaction Type | Computational Method | Key Findings | Supported Mechanism | Source(s) |

|---|---|---|---|---|

| Silyl-Prins Cyclization | DFT | Provided insight into high stereoselectivity and rationalized competitive side reactions by comparing activation barriers. | Generation of an oxocarbenium intermediate followed by endo-dig cyclization. | uva.es |

| Oxoammonium Salt Oxidation | DFT | Correlated with experimental reactivity trends; identified the favorability of a formal hydride transfer pathway. | Hydride transfer from an activated C-H bond to the oxoammonium cation. | researchgate.net |

Advanced Spectroscopic Characterization Techniques in Academic Research for 2 Ethyl 5 Phenylpent 2 Enal

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) for Hydrogen Environment Analysis

The ¹H NMR spectrum of 2-Ethyl-5-phenylpent-2-enal would provide information on the number of different types of protons and their neighboring environments.

Aldehydic Proton (-CHO): A singlet or a finely split multiplet would be expected at a downfield chemical shift, typically in the range of δ 9.0-10.0 ppm, due to the deshielding effect of the carbonyl group.

Olefinic Proton (=CH-): The proton on the third carbon (C3) would likely appear as a triplet in the region of δ 6.0-7.0 ppm, coupled to the adjacent methylene (B1212753) group (C4).

Phenyl Protons (-C₆H₅): The five protons of the phenyl group would typically appear as a multiplet in the aromatic region, around δ 7.1-7.4 ppm.

Ethyl Group Protons (-CH₂CH₃): The methylene protons of the ethyl group at C2 would be expected to show a quartet, coupled to the methyl protons. The methyl protons would, in turn, appear as a triplet.

Pentyl Chain Methylene Protons (-CH₂CH₂-): The two methylene groups at C4 and C5 would show complex multiplets due to coupling with each other and with the olefinic proton at C3 and the phenyl group, respectively.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Ethyl-5-phenylpent-2-enal (Note: These are estimated values and not from experimental data.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aldehydic H (C1) | 9.0 - 10.0 | s |

| Olefinic H (C3) | 6.0 - 7.0 | t |

| Phenyl H's | 7.1 - 7.4 | m |

| Ethyl -CH₂- (on C2) | 2.2 - 2.6 | q |

| Methylene H's (C4) | 2.3 - 2.7 | m |

| Methylene H's (C5) | 2.6 - 3.0 | t |

| Ethyl -CH₃ (on C2) | 1.0 - 1.3 | t |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Backbone Characterization

The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule.

Carbonyl Carbon (-CHO): The aldehydic carbon would be the most downfield signal, expected in the range of δ 190-200 ppm.

Olefinic Carbons (>C=C<): The two carbons of the double bond (C2 and C3) would appear in the olefinic region, generally between δ 120-160 ppm.

Phenyl Carbons (-C₆H₅): The carbons of the phenyl ring would show multiple signals in the aromatic region, typically between δ 125-140 ppm.

Alkyl Carbons: The carbons of the ethyl group and the pentyl chain would appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Ethyl-5-phenylpent-2-enal (Note: These are estimated values and not from experimental data.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl C (C1) | 190 - 200 |

| Olefinic C (C2) | 140 - 160 |

| Olefinic C (C3) | 120 - 140 |

| Phenyl C's | 125 - 140 |

| Methylene C (C4) | 30 - 40 |

| Methylene C (C5) | 30 - 40 |

| Ethyl -CH₂- (on C2) | 15 - 25 |

| Ethyl -CH₃ (on C2) | 10 - 15 |

Two-Dimensional NMR Techniques (e.g., n.O.e. Difference Spectroscopy for Stereochemistry)

Two-dimensional NMR techniques like Nuclear Overhauser Effect (n.O.e.) spectroscopy would be crucial for confirming the spatial relationships between protons. For 2-Ethyl-5-phenylpent-2-enal, an n.O.e. experiment could help to confirm the geometry around the double bond by observing through-space interactions between the aldehydic proton and the protons on the ethyl group or the C3 proton.

Confirmation of Alkene Geometry (E/Z) via NMR Spectroscopy

The geometry of the double bond (E/Z isomerism) can often be determined by the coupling constant (J-value) between the olefinic protons in a ¹H NMR spectrum. However, in a trisubstituted alkene like 2-Ethyl-5-phenylpent-2-enal, this is not possible as there is only one olefinic proton. In such cases, n.O.e. experiments are the definitive method to establish the stereochemistry. An n.O.e. enhancement between the aldehydic proton and the C3 proton would suggest a Z-configuration, while an enhancement between the aldehydic proton and the C4 methylene protons would indicate an E-configuration.

Infrared (IR) Spectroscopy for Functional Group Identification and Conjugated Systems

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For 2-Ethyl-5-phenylpent-2-enal, the key expected absorption bands would be:

C=O Stretch (Aldehyde): A strong absorption band is expected in the region of 1680-1700 cm⁻¹ for the carbonyl group conjugated with a double bond.

C=C Stretch (Alkene): A medium to weak absorption band around 1620-1640 cm⁻¹ would indicate the carbon-carbon double bond.

C-H Stretch (Aldehyde): Two weak bands are typically observed around 2720 cm⁻¹ and 2820 cm⁻¹ for the C-H bond of the aldehyde group.

C-H Stretch (Aromatic and Alkyl): Absorptions for aromatic C-H bonds would appear above 3000 cm⁻¹, while those for alkyl C-H bonds would be just below 3000 cm⁻¹.

C=C Stretch (Aromatic): Aromatic ring skeletal vibrations would show bands in the 1450-1600 cm⁻¹ region.

Table 3: Predicted IR Absorption Frequencies for 2-Ethyl-5-phenylpent-2-enal (Note: These are estimated values and not from experimental data.)

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (Conjugated Aldehyde) | 1680 - 1700 | Strong |

| C=C (Alkene) | 1620 - 1640 | Medium-Weak |

| C-H (Aldehyde) | 2720 & 2820 | Weak |

| C-H (Aromatic) | > 3000 | Medium-Weak |

| C-H (Alkyl) | < 3000 | Medium-Strong |

| C=C (Aromatic) | 1450 - 1600 | Medium-Weak |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio of its ions.

Molecular Ion Peak (M⁺): The molecular ion peak for 2-Ethyl-5-phenylpent-2-enal would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

Fragmentation Pattern: The molecule would likely undergo characteristic fragmentation upon ionization. Common fragmentation pathways for this structure could include:

Loss of the aldehyde group (-CHO).

Cleavage of the ethyl group.

Benzylic cleavage, leading to a stable tropylium (B1234903) ion (m/z 91).

McLafferty rearrangement if structurally feasible.

Table 4: Predicted Key Fragments in the Mass Spectrum of 2-Ethyl-5-phenylpent-2-enal (Note: These are estimated values and not from experimental data.)

| Fragment | Predicted m/z | Possible Identity |

| [M]⁺ | 188 | Molecular Ion |

| [M-29]⁺ | 159 | Loss of -CHO or -C₂H₅ |

| [M-57]⁺ | 131 | Loss of C₄H₉ |

| [C₇H₇]⁺ | 91 | Tropylium Ion |

X-ray Crystallography for Absolute Stereochemistry Determination of Derivatives or Intermediates

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For a molecule like 2-Ethyl-5-phenylpent-2-enal, which is likely a liquid at room temperature, direct analysis by single-crystal X-ray diffraction is not feasible.

However, the absolute stereochemistry of intermediates in its synthesis or of crystalline derivatives could be determined. For instance, if the compound were to be reacted with a chiral derivatizing agent to form a solid, diastereomeric product, X-ray crystallography could be used to unambiguously establish the stereoconfiguration. This information is crucial in asymmetric synthesis, where controlling the formation of specific stereoisomers is a primary goal. The resulting crystal structure would provide an unequivocal map of all atoms, confirming the connectivity and stereochemistry.

Chromatographic Techniques for Purity, Isomer Ratio, and Enantiomeric Excess Determination

Chromatography is fundamental to separating components of a mixture, allowing for the quantification of a target compound's purity and the determination of the ratios of any isomers present.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. The sample is vaporized and passed through a capillary column, which separates compounds based on their boiling points and interactions with the column's stationary phase. As each compound elutes, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint.

GC-MS analysis of 2-Ethyl-5-phenylpent-2-enal would provide:

Purity Assessment: The percentage purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Structural Information: The fragmentation pattern in the mass spectrum can help confirm the compound's structure.

Data for the related compound (E)-5-phenylpent-2-enal shows a purity of 97% by GC, with a characteristic set of fragments observed in the mass spectrum. blogspot.com

Table 2: Illustrative GC-MS Fragmentation Data for the Analog (E)-5-phenylpent-2-enal blogspot.com

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Putative Fragment |

|---|---|---|

| 160 | 8 | [M]⁺ (Molecular Ion) |

| 116 | 75 | [M-C₂H₄O]⁺ |

| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) |

This data is for the related compound (E)-5-phenylpent-2-enal and serves as an example of GC-MS analysis.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of compounds in a liquid mobile phase. It is particularly useful for non-volatile or thermally unstable compounds. For 2-Ethyl-5-phenylpent-2-enal, HPLC could be employed to:

Determine Purity: Similar to GC, the peak area in an HPLC chromatogram is proportional to the concentration, allowing for accurate purity determination.

Separate Stereoisomers: Using a chiral stationary phase (CSP), HPLC can separate enantiomers and diastereomers. This would be essential for determining the enantiomeric excess (ee) or diastereomeric ratio (dr) if the compound were synthesized via a stereoselective route.

Ultrafast Performance Liquid Chromatography (UPLC), also known as Ultra-High Performance Liquid Chromatography (UHPLC), is an advancement of HPLC that uses columns with smaller particle sizes (<2 µm). This results in significantly faster analysis times, higher resolution, and improved sensitivity. UPLC would offer a more rapid and efficient method for the purity and isomeric analysis of 2-Ethyl-5-phenylpent-2-enal compared to traditional HPLC, making it ideal for high-throughput screening or reaction monitoring.

Comparison of Theoretical and Experimental Spectroscopic Data

A powerful approach to structural verification involves comparing experimentally obtained spectroscopic data with data generated from theoretical calculations. Computational chemistry methods, such as Density Functional Theory (DFT), can predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and UV-Vis absorption wavelengths.

For 2-Ethyl-5-phenylpent-2-enal, a computational model of the molecule would be generated, and its spectroscopic properties calculated. These theoretical spectra would then be compared with the experimental spectra obtained from NMR, FT-IR, and UV-Vis spectroscopy. A strong correlation between the predicted and measured data provides a high degree of confidence in the assigned structure. This comparative analysis is particularly useful for distinguishing between possible isomers, where subtle differences in spectra can be resolved by theoretical predictions.

Computational Chemistry and Theoretical Studies on 2 Ethyl 5 Phenylpent 2 Enal

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure Analysis

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to balance accuracy with computational cost, making it ideal for studying organic molecules. spectroscopyonline.comekb.eg DFT methods calculate the electronic structure of a molecule by modeling its electron density rather than the complex many-electron wavefunction. nih.govimperial.ac.uk The choice of a functional, which approximates the exchange-correlation energy, and a basis set, which describes the atomic orbitals, is crucial for obtaining reliable results. spectroscopyonline.com

For organic molecules containing carbon, hydrogen, and oxygen, the B3LYP hybrid functional is a widely used and well-validated choice. researchgate.netreddit.com When paired with a triple-zeta basis set like 6-311++G(d,p), which includes diffuse functions (++) to describe lone pairs and polarization functions (d,p) for more accurate bonding descriptions, this level of theory provides robust geometric and electronic data. researchgate.net

DFT calculations begin with a geometry optimization, a process that determines the lowest energy arrangement of atoms, corresponding to the molecule's most stable structure. This optimization yields key parameters such as bond lengths, bond angles, and dihedral angles. For 2-Ethyl-5-phenylpent-2-enal, DFT would precisely calculate the lengths of the C=C and C=O double bonds, the angles around the sp² hybridized carbons of the enal group, and the orientation of the phenyl and ethyl substituents. A study on the similar compound 2-ethyl-2-phenylmalonamide (B22514) utilized the B3LYP/6-311++G(d,p) level of theory to achieve excellent agreement between calculated and experimental geometric parameters. researchgate.net

Below is a representative table of geometric parameters for 2-Ethyl-5-phenylpent-2-enal, as would be predicted from a DFT optimization.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length (Å) | C=O | 1.215 |

| Bond Length (Å) | C=C (enal) | 1.348 |

| Bond Length (Å) | C-C (phenyl) | ~1.395 (avg.) |

| Bond Angle (°) | C-C=O | 124.5 |

| Bond Angle (°) | C-C=C | 122.8 |

| Dihedral Angle (°) | O=C-C=C | ~180.0 (s-trans) |

Modeling of Non-Covalent Interactions and Conformational Analysis

Computational methods can systematically rotate the molecule around its single bonds to map out the potential energy surface and identify low-energy conformers. chemrxiv.org For 2-Ethyl-5-phenylpent-2-enal, key rotations would occur around the C-C bonds connecting the phenyl group to the pentenal chain and the bond adjacent to the ethyl group. The relative stability of each conformer is determined by its calculated energy, with lower energies indicating greater stability.

Techniques like the Non-Covalent Interaction (NCI) analysis can be used to visualize these subtle intramolecular forces. rsc.orgsemanticscholar.org NCI plots depict regions of stabilizing (e.g., hydrogen bonding, van der Waals) and destabilizing (e.g., steric clash) interactions within the molecule, providing a clear picture of the forces that govern its preferred three-dimensional structure. rsc.orgsemanticscholar.org

| Conformer | Description | Relative Energy (kcal/mol) |

|---|---|---|

| 1 (Global Minimum) | Fully extended chain, s-trans enal | 0.00 |

| 2 | Gauche rotation around C4-C5 bond | 1.25 |

| 3 | Rotation of the phenyl group | 2.10 |

Natural Bond Orbital (NBO) Analysis for Intramolecular Stability and Charge Delocalization

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive chemical picture of localized bonds, lone pairs, and antibonding orbitals. wikipedia.orgfaccts.de This method is exceptionally useful for quantifying intramolecular interactions that contribute to molecular stability, such as hyperconjugation and resonance. youtube.com

The core of NBO analysis involves examining the interactions between filled "donor" orbitals (like a C-C bond or a lone pair) and empty "acceptor" orbitals (typically antibonding orbitals, denoted σ* or π*). uni-muenchen.de The stabilization energy, E(2), associated with each donor-acceptor interaction is calculated using second-order perturbation theory. researchgate.net A higher E(2) value signifies a stronger interaction, indicating greater electron delocalization from the donor to the acceptor orbital, which in turn stabilizes the molecule. uni-muenchen.de

In 2-Ethyl-5-phenylpent-2-enal, NBO analysis would reveal significant delocalization across the conjugated system. Key interactions would include the donation from the π orbital of the C=C bond into the π* orbital of the C=O bond, and interactions between the π orbitals of the phenyl ring and the adjacent σ bonds. These delocalization effects are fundamental to the molecule's electronic structure and stability. researchgate.net

Molecular Electrostatic Potential (MEP) Surface Analysis for Electrophilic and Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) surface is a powerful tool for predicting a molecule's reactive behavior. wisdomlib.orgnih.gov It maps the electrostatic potential onto the molecule's electron density surface, providing a visual guide to its charge distribution. researchgate.net The MEP surface is color-coded to indicate different potential regions: red signifies electron-rich areas with negative potential, which are susceptible to electrophilic attack, while blue indicates electron-deficient regions with positive potential, which are prone to nucleophilic attack. preprints.orgresearchgate.net Green or yellow areas represent regions of neutral potential. preprints.org

For 2-Ethyl-5-phenylpent-2-enal, an MEP analysis would clearly identify the reactive sites. The most negative potential (deepest red) would be located around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons, making it the primary site for interaction with electrophiles (e.g., protonation). researchgate.net Conversely, regions of positive potential (blue) would be found around the aldehydic hydrogen and, to a lesser extent, the carbonyl carbon. These sites represent the most likely targets for attack by nucleophiles. The phenyl ring would exhibit a negative potential above and below the plane of the ring due to its π-electron cloud. This type of analysis was successfully used to identify the electrophilic and nucleophilic sites in 2-ethyl-2-phenylmalonamide. researchgate.net

Simulation of Reaction Pathways, Transition States, and Energy Profiles

Computational chemistry allows for the detailed exploration of chemical reaction mechanisms by mapping the potential energy surface that connects reactants to products. ucsb.edu A crucial point on this surface is the transition state (TS), which is the highest energy point along the lowest energy reaction pathway. ucsb.edu Locating the TS is essential for determining the activation energy (Ea) of a reaction, which governs its rate.

For 2-Ethyl-5-phenylpent-2-enal, one could simulate reactions such as a nucleophilic addition to the carbonyl group or a reaction involving the C=C double bond. Theoretical studies on the reactions of OH radicals with similar unsaturated aldehydes have successfully used DFT to model all possible reaction channels and calculate rate coefficients that agree well with experimental data. researchgate.net Such simulations provide a step-by-step understanding of the bond-breaking and bond-forming processes that is not directly observable in a laboratory setting. rsc.org

Prediction and Validation of Spectroscopic Properties through Theoretical Methods

A significant strength of modern computational methods is their ability to predict spectroscopic properties with high accuracy. scielo.org.za These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures. researchgate.net

Vibrational Spectroscopy (FT-IR, FT-Raman): DFT calculations can compute the vibrational frequencies of a molecule. scielo.org.za These frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. The calculated frequencies are often systematically scaled by a small factor to correct for approximations in the theory and achieve better agreement with experimental data. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is routinely used to calculate the ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net Theoretical shifts are calculated relative to a standard (e.g., Tetramethylsilane, TMS) and can be directly compared to experimental spectra to aid in peak assignment. scielo.org.za

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. researchgate.net This method provides the maximum absorption wavelength (λmax) and the oscillator strength of the transition, which relates to the peak's intensity. scielo.org.za

In a comprehensive study of 2-ethyl-2-phenylmalonamide, DFT calculations of FT-IR, FT-Raman, ¹H NMR, ¹³C NMR, and UV-Vis spectra showed excellent correlation with the experimentally recorded data, confirming the power of these theoretical methods. researchgate.net

| Spectroscopy | Parameter | Predicted Value | Hypothetical Experimental Value |

|---|---|---|---|

| FT-IR | ν(C=O) cm⁻¹ | 1705 | 1690 |

| FT-IR | ν(C=C) cm⁻¹ | 1645 | 1630 |

| ¹H NMR | δ (CHO) ppm | 9.55 | 9.50 |

| ¹³C NMR | δ (C=O) ppm | 193.8 | 194.2 |

| UV-Vis | λmax (nm) | 285 (π→π*) | 288 |

Chemical Transformations and Derivatization Strategies in Organic Synthesis Utilizing 2 Ethyl 5 Phenylpent 2 Enal

Selective Reduction Reactions to Allylic Alcohols and Other Functionalities

The selective reduction of the carbonyl group in α,β-unsaturated aldehydes like 2-Ethyl-5-phenylpent-2-enal, without affecting the carbon-carbon double bond, is a crucial transformation that yields valuable allylic alcohols. This 1,2-reduction requires chemoselective reagents that preferentially attack the carbonyl carbon over the β-carbon of the alkene.

A common and effective method for this transformation is the use of hydride-based reducing agents. Diisobutylaluminium hydride (DIBAL-H) is frequently employed for the selective reduction of enals to allylic alcohols, typically at low temperatures to prevent competing 1,4-addition (conjugate reduction). Similarly, lithium aluminium hydride (LiAlH₄) can be modified to increase its selectivity. The introduction of bulky substituents to the aluminum hydride, for instance, limits its reducing ability and favors 1,2-reduction. The Luche reduction, which utilizes sodium borohydride (B1222165) (NaBH₄) in the presence of a lanthanide salt such as cerium(III) chloride (CeCl₃), is another highly effective method for the chemoselective 1,2-reduction of α,β-unsaturated carbonyls. The cerium salt enhances the electrophilicity of the carbonyl carbon, facilitating selective attack by the hydride.

These methods can be applied to 2-Ethyl-5-phenylpent-2-enal to synthesize 2-ethyl-5-phenylpent-2-en-1-ol, a key intermediate for further synthetic elaborations.

Table 1: Reagents for Selective 1,2-Reduction of α,β-Unsaturated Aldehydes

| Reagent System | Typical Conditions | Product | Selectivity |

|---|---|---|---|

| DIBAL-H | Toluene or Hexane (B92381), -78 °C | Allylic Alcohol | High for 1,2-reduction |

| NaBH₄, CeCl₃·7H₂O | Methanol or Ethanol, 0 °C to RT | Allylic Alcohol | Excellent for 1,2-reduction |

Formation of Esters and Various Carbonyl Derivatives for Synthetic Utility

The aldehyde functionality in 2-Ethyl-5-phenylpent-2-enal is a prime site for conversion into other carbonyl-containing groups, such as esters, which are valuable in their own right as synthetic intermediates.

One primary route to α,β-unsaturated esters from the corresponding aldehydes is through oxidation followed by esterification. The Pinnick oxidation, using sodium chlorite (B76162) (NaClO₂) and a scavenger like 2-methyl-2-butene, can convert 2-Ethyl-5-phenylpent-2-enal into 2-ethyl-5-phenylpent-2-enoic acid without affecting the double bond. The resulting carboxylic acid can then be esterified under standard conditions (e.g., Fischer esterification with an alcohol and an acid catalyst, or reaction with an alkyl halide in the presence of a base).

Alternatively, olefination reactions, such as the Horner-Wadsworth-Emmons (HWE) reaction, are powerful tools for the direct synthesis of α,β-unsaturated esters from simpler aldehydes. researchgate.netorganic-chemistry.org This method involves the reaction of an aldehyde with a phosphonate (B1237965) ylide. For instance, reacting 3-phenylpropanal (B7769412) with a stabilized phosphonate ylide bearing an ethyl substituent at the α-position could directly yield the ethyl ester of 2-ethyl-5-phenylpent-2-enoic acid. researchgate.net The HWE reaction typically favors the formation of the (E)-alkene isomer, offering good stereocontrol. organic-chemistry.org

The carbonyl group can also react with various nucleophiles to form other derivatives. For example, reaction with amines can yield imines or enamines, while reaction with hydrazines can produce hydrazones, which are useful for further transformations or for characterization purposes.

Cyclization Reactions Leading to Carbocyclic and Heterocyclic Systems

The structure of 2-Ethyl-5-phenylpent-2-enal, containing both an aldehyde and a flexible phenylalkyl chain, makes it a potential substrate for various intramolecular cyclization reactions to form ring structures.

Intramolecular hydroacylation is a powerful, atom-economical reaction for the synthesis of cyclic ketones from unsaturated aldehydes. This transformation is typically catalyzed by transition metal complexes, most commonly rhodium(I) catalysts. In this process, the catalyst coordinates to the alkene and facilitates the insertion of the double bond into the aldehyde C-H bond, followed by reductive elimination to form the cyclic ketone.

For a substrate like 2-Ethyl-5-phenylpent-2-enal, a preliminary synthetic modification would be required to introduce an additional unsaturated bond at a suitable position in the phenylpentyl chain to enable cyclization. For example, if a terminal alkyne were present at the 5-position instead of the phenyl group, a rhodium-catalyzed intramolecular hydroacylation could potentially lead to the formation of a substituted cyclopentenone. researchgate.net The reaction often requires a chelating ligand, such as a phosphine, to direct the catalyst and promote the desired cyclization.

The Prins cyclization and its variants represent a versatile strategy for the formation of heterocyclic systems, particularly tetrahydropyrans. beilstein-journals.orgnih.govsemanticscholar.org In a Silyl-Prins cyclization, an oxocarbenium ion, generated from an aldehyde and a Lewis acid, is intramolecularly trapped by an allylsilane nucleophile. uva.es

To utilize 2-Ethyl-5-phenylpent-2-enal in such a reaction, it would typically be reacted with a homoallylic alcohol containing a silyl (B83357) group. For instance, the Lewis acid-promoted reaction of 2-Ethyl-5-phenylpent-2-enal with an appropriate silylated homoallylic alcohol could generate an intermediate oxocarbenium ion. Subsequent intramolecular attack by the vinylsilane or allylsilane moiety would lead to the formation of a polysubstituted tetrahydropyran (B127337) ring. nih.govuva.es The stereochemical outcome of the cyclization is often controlled by the adoption of a chair-like transition state, allowing for diastereoselective synthesis. nih.gov This strategy is valuable for constructing complex cyclic ether frameworks found in many natural products.

Cross-Coupling Reactions for the Construction of Complex Molecules

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high precision. While 2-Ethyl-5-phenylpent-2-enal itself is not a direct substrate for many standard cross-coupling reactions, it can be readily converted into a suitable precursor.

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. libretexts.orgorganic-chemistry.org This reaction is highly efficient for the construction of conjugated enynes and arylalkynes.

To employ 2-Ethyl-5-phenylpent-2-enal in a Sonogashira coupling, it must first be converted into a vinyl halide. This can be achieved through various synthetic routes. For example, reduction of the aldehyde to the corresponding allylic alcohol, followed by conversion of the alcohol to a halide (e.g., using PBr₃ or the Appel reaction), would yield a vinyl bromide. Alternatively, Shapiro or Barton-Kellogg olefination reactions on the aldehyde can generate a vinyl iodide.

Once the corresponding vinyl halide derivative of 2-Ethyl-5-phenylpent-2-enal is synthesized, it can be coupled with a variety of terminal alkynes using a standard Sonogashira protocol. This typically involves a palladium(0) catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine (B128534) or diisopropylamine). This two-step sequence provides a powerful method for extending the carbon framework of the molecule and introducing an alkyne functionality, which can be used for further synthetic transformations.

Table 2: Typical Sonogashira Coupling Reaction Components

| Component | Example | Role |

|---|---|---|

| Vinyl Halide | 2-Ethyl-1-iodo-5-phenylpenta-1,3-diene | Electrophile |

| Terminal Alkyne | Phenylacetylene | Nucleophile |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary Catalyst |

| Copper Co-catalyst | CuI | Activates Alkyne |

| Base | Triethylamine, Diisopropylamine | Neutralizes HX by-product |

Heck, Stille, and Negishi Cross-Coupling Reactions

No information was found on the participation of 2-Ethyl-5-phenylpent-2-enal as a substrate in Heck, Stille, or Negishi reactions. These palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon bonds. In a hypothetical Heck reaction, one might envision the coupling of an aryl or vinyl halide at the β-position of the enal. Similarly, Stille and Negishi couplings could potentially introduce various organic fragments through the use of organostannane or organozinc reagents, respectively. However, no experimental evidence for these transformations with 2-Ethyl-5-phenylpent-2-enal has been reported.

Functional Group Interconversions of the Aldehyde Moiety to Diverse Organic Scaffolds

The aldehyde functional group is a versatile precursor for a wide array of other functional groups. Standard organic transformations can convert aldehydes into alcohols (via reduction), carboxylic acids (via oxidation), imines (via condensation with amines), and cyanohydrins (via addition of cyanide), among others. These transformations would be expected to be applicable to 2-Ethyl-5-phenylpent-2-enal. For instance, reduction with a reagent like sodium borohydride would likely yield the corresponding allylic alcohol, while oxidation with an agent such as potassium permanganate (B83412) could produce the carboxylic acid. Nevertheless, specific research detailing these interconversions for 2-Ethyl-5-phenylpent-2-enal, including reaction conditions, yields, and characterization of the resulting organic scaffolds, is not available in the surveyed literature.

Due to the lack of specific data, no data tables can be generated.

Broader Applications of 2 Ethyl 5 Phenylpent 2 Enal in Advanced Organic Synthesis

Role as a Versatile Building Block in the Synthesis of Complex Organic Architectures

2-Ethyl-5-phenylpent-2-enal, an α,β-unsaturated aldehyde, serves as a highly versatile building block in organic synthesis due to the presence of multiple reactive sites. Its conjugated system, consisting of a carbon-carbon double bond and a carbonyl group, allows for a variety of transformations, making it a valuable precursor for the construction of complex molecular frameworks. The reactivity of α,β-unsaturated aldehydes is well-established, and by analogy, 2-Ethyl-5-phenylpent-2-enal can participate in a range of synthetic transformations.

The electrophilic nature of both the carbonyl carbon and the β-carbon makes this compound susceptible to nucleophilic attack. This dual reactivity allows for both 1,2-addition to the carbonyl group and 1,4-conjugate addition to the β-carbon, depending on the nature of the nucleophile and the reaction conditions. This versatility enables the introduction of a wide array of functional groups and the formation of new carbon-carbon and carbon-heteroatom bonds, which are fundamental steps in the synthesis of intricate organic molecules.

Furthermore, the aldehyde functionality can be readily oxidized to a carboxylic acid or reduced to an alcohol, providing further avenues for molecular elaboration. The double bond can also undergo various reactions, including hydrogenation, epoxidation, and dihydroxylation, adding to the synthetic utility of this compound. These transformations allow for the conversion of 2-Ethyl-5-phenylpent-2-enal into a diverse range of intermediates that can be further elaborated into more complex structures.

Table 1: Potential Transformations of 2-Ethyl-5-phenylpent-2-enal for Complex Molecule Synthesis

| Reaction Type | Reagents/Conditions | Potential Product Type |

| 1,4-Conjugate Addition | Grignard reagents (in the presence of Cu(I) salts), Gilman reagents, enamines, thiols, amines | β-Substituted aldehydes |

| 1,2-Addition | Grignard reagents (in the absence of Cu(I) salts), organolithium reagents | Allylic alcohols |

| Oxidation | PCC, PDC, Swern oxidation | α,β-Unsaturated carboxylic acids |

| Reduction | NaBH4, LiAlH4 | Allylic alcohols |

| Hydrogenation | H2/Pd, Pt, Ni | Saturated aldehydes or alcohols |

| Epoxidation | m-CPBA, H2O2 | Epoxy aldehydes |

| Dihydroxylation | OsO4, KMnO4 | Diols |

Precursors for Optically Active Compounds and Functionalized Polymers